N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide
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Overview
Description
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a nicotinamide moiety, and several aromatic and aliphatic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridyl and phenyl groups. The final steps involve the attachment of the nicotinamide moiety and the methoxy group. Common reagents used in these reactions include thionyl chloride, cyclohexylamine, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Uniqueness
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
365429-84-1 |
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Molecular Formula |
C28H29N5O2S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C28H29N5O2S/c1-18-7-6-8-19(15-18)25-26(20-13-14-29-23(16-20)31-22-9-4-3-5-10-22)36-28(32-25)33-27(34)21-11-12-24(35-2)30-17-21/h6-8,11-17,22H,3-5,9-10H2,1-2H3,(H,29,31)(H,32,33,34) |
InChI Key |
UTNVBTIFGUCPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)OC)C4=CC(=NC=C4)NC5CCCCC5 |
Origin of Product |
United States |
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